molecular formula C9H8F3N B1602814 4-(Trifluoromethyl)isoindoline CAS No. 1086395-63-2

4-(Trifluoromethyl)isoindoline

Cat. No.: B1602814
CAS No.: 1086395-63-2
M. Wt: 187.16 g/mol
InChI Key: GEPUADVOHGHQBZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of an isoindoline ring substituted with a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)isoindoline typically involves the introduction of a trifluoromethyl group into an isoindoline framework. One common method is the reaction of isoindoline with trifluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives.

Scientific Research Applications

4-(Trifluoromethyl)isoindoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Isoindoline: The parent compound without the trifluoromethyl group.

    4-Methylisoindoline: A similar compound with a methyl group instead of a trifluoromethyl group.

    4-Chloroisoindoline: A compound with a chloro substituent at the fourth position.

Uniqueness: 4-(Trifluoromethyl)isoindoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPUADVOHGHQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599251
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-63-2
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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